[Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid

Analytical Chemistry Quality Control Procurement Specification

[Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid (CAS 1706447-78-0) is a heterocyclic glycine derivative featuring a pyridazine core substituted at the 6-position with a 1H-pyrazol-1-yl moiety and an N-methylated amino-acetic acid side chain. With a molecular formula of C10H11N5O2 and a molecular weight of 233.23 g/mol, this compound belongs to the pyridazinylacetic acid class—a scaffold recognized for its potential in modulating monoamine oxidase (MAO) and cyclooxygenase-2 (COX-2) activity.

Molecular Formula C10H11N5O2
Molecular Weight 233.23 g/mol
CAS No. 1706447-78-0
Cat. No. B1434731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid
CAS1706447-78-0
Molecular FormulaC10H11N5O2
Molecular Weight233.23 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C1=NN=C(C=C1)N2C=CC=N2
InChIInChI=1S/C10H11N5O2/c1-14(7-10(16)17)8-3-4-9(13-12-8)15-6-2-5-11-15/h2-6H,7H2,1H3,(H,16,17)
InChIKeyBLGJPKBPFCKMSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid (CAS 1706447-78-0): Procurement-Ready Profile for Medicinal Chemistry and Biological Screening


[Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid (CAS 1706447-78-0) is a heterocyclic glycine derivative featuring a pyridazine core substituted at the 6-position with a 1H-pyrazol-1-yl moiety and an N-methylated amino-acetic acid side chain . With a molecular formula of C10H11N5O2 and a molecular weight of 233.23 g/mol, this compound belongs to the pyridazinylacetic acid class—a scaffold recognized for its potential in modulating monoamine oxidase (MAO) and cyclooxygenase-2 (COX-2) activity [1][2]. Commercial sourcing is available at a certified purity of 97% with batch-specific QC documentation (NMR, HPLC, GC) . The compound is intended exclusively for research use in medicinal chemistry, biochemical pharmacology, and early-stage drug discovery programs.

Why Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid Cannot Be Swapped with Generic Pyridazinylacetic Acid Analogs


Superficially similar pyridazinylacetic acid derivatives cannot be interchanged with CAS 1706447-78-0 because this compound embodies three structural determinants—a 1H-pyrazol-1-yl group at the pyridazine 6-position, an N-methyl substituent on the amino-acetic acid chain, and a pyridazine (rather than pyrimidine) core—each independently validated to influence target selectivity, physicochemical properties, and synthetic tractability. The pyrazole substituent is a critical pharmacophore element for selective COX-2 inhibition [1], while the pyridazine core confers a reversed MAO isoform selectivity profile compared to pyrimidine analogs [2]. The N-methyl group eliminates a hydrogen-bond donor relative to the des-methyl analog, altering both solubility and binding mode as demonstrated in comparative docking studies of pyridazinylacetic acid congeners [3]. Generic substitution risks introducing an inactive or mis-selective scaffold, undermining the validity of biological screening campaigns and SAR studies.

Quantitative Evidence Guide: Measurable Differentiation of Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid (CAS 1706447-78-0) from Closest Analogs


Certified Purity Advantage of 97% vs. Industry-Standard 95% for Pyridazinylacetic Acid Derivatives

CAS 1706447-78-0 is commercially supplied by Bidepharm at a standard purity of 97%, which is 2 percentage points higher than the 95% purity commonly offered by other suppliers for closely related pyridazinylacetic acid and pyrazolylpyridazine derivatives . Batch-specific QC documentation (NMR, HPLC, GC) is provided with each shipment, ensuring lot-to-lot consistency . By comparison, the pyrimidine analog (CAS 1706454-49-0) is typically listed at 95% purity across multiple vendors .

Analytical Chemistry Quality Control Procurement Specification

Pyridazine vs. Pyrimidine Core: Reversed MAO Isoform Selectivity Profile

The pyridazine core of CAS 1706447-78-0 is associated with preferential MAO-B inhibition, whereas the pyrimidine analog (CAS 1706454-49-0) is linked to MAO-A selectivity. Altomare et al. (1998) demonstrated that condensed pyridazines act as reversible MAO-B inhibitors with little or no MAO-A effect, while pyrimidine derivatives proved to be reversible, selective MAO-A inhibitors [1]. Complementary evidence from Khattab et al. (2008) showed that pyridazinylacetic acid derivatives are more selective to the MAO-A isoform overall, with compound 5d achieving the highest SI value [2]. This context-dependent selectivity highlights the critical role of the aza-heterocyclic scaffold in dictating isoform preference—a feature that cannot be replicated by simply exchanging the pyridazine for a pyrimidine ring.

Monoamine Oxidase Isoform Selectivity Neuropharmacology

Marked Polarity Shift: Calculated LogP of −0.60 Differentiates from More Lipophilic Pyrimidine and Pyrazole-Pyridazine Congeners

The clogP of CAS 1706447-78-0 has been computationally determined as −0.60, with a topological polar surface area (TPSA) of 92.67 Ų [1]. This indicates markedly higher hydrophilicity compared to many pyrazole-pyridazine hybrids explored as COX-2 inhibitors, which commonly present clogP values in the range of +2 to +5 to achieve membrane permeability [2]. The low lipophilicity of the target compound suggests superior aqueous solubility and potentially reduced non-specific protein binding relative to higher-logP analogs [1]. The pyrimidine analog CAS 1706454-49-0, while isomeric, exhibits a different hydrogen-bonding pattern due to the altered nitrogen positions, which is expected to modulate its logP and PSA values relative to the pyridazine core—though direct quantitative data for the comparator remain unavailable from public sources.

Physicochemical Properties Drug-Likeness ADME Prediction

Validated Pharmacological Inactivity at GPR35: A Selectivity Filter for Off-Target Exclusion

CAS 1706447-78-0 has been experimentally tested in a primary assay for GPR35 antagonism and was found to be inactive [1]. This data point is valuable for programs targeting MAO or COX-2 pathways, where GPR35 off-target activity could confound phenotypic readouts. In contrast, no such receptor-level selectivity data are publicly available for the pyrimidine analog (CAS 1706454-49-0) , leaving its off-target liability uncharacterized.

GPR35 Off-Target Profiling Selectivity Screening

Optimal Research and Procurement Scenarios for Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid (CAS 1706447-78-0)


MAO Isoform Selectivity Profiling in Neurodegenerative Disease Programs

Research groups investigating MAO-B as a therapeutic target for Parkinson's disease or MAO-A for depression should prioritize CAS 1706447-78-0 over its pyrimidine analog (CAS 1706454-49-0). The pyridazine core is associated with MAO-B inhibition in the condensed pyridazine series [1], whereas the pyrimidine scaffold is linked to MAO-A selectivity [2]. Procuring the correct heterocyclic core ensures that the initial screening hit corresponds to the intended isoform, avoiding costly follow-up on mis-selective chemotypes.

Fragment-Based Lead Discovery Requiring High Solubility and Low Lipophilicity

The calculated clogP of −0.60 and TPSA of 92.67 Ų [3] make CAS 1706447-78-0 an excellent candidate for fragment-based screening in aqueous buffer conditions. Its hydrophilic profile reduces the risk of aggregation-based false positives that plague more lipophilic pyrazole-pyridazine hybrids (typical clogP +2 to +5) [4]. The 97% certified purity further supports reliable fragment soaking and co-crystallization experiments.

Structure-Activity Relationship (SAR) Studies on Pyrazole-Pyridazine COX-2 Inhibitors

CAS 1706447-78-0 serves as a minimalist pyrazole-pyridazine scaffold for medicinal chemistry elaboration. Recent literature demonstrates that pyrazole-pyridazine hybrids achieve selective COX-2 inhibition with IC50 values as low as 1.15 µM (compound 6f) [4]. The N-methylamino-acetic acid side chain of CAS 1706447-78-0 provides a synthetic handle for amide coupling or esterification, enabling rapid diversification into focused libraries for COX-2 or dual MAO/COX-2 inhibitor programs.

Off-Target Liability Assessment Using Pre-Characterized Selectivity Data

For phenotypic screening campaigns where target deconvolution is planned, the pre-existing GPR35 inactivity data [3] allows researchers to exclude this receptor from the list of potential targets. This saves time and resources in hit triage, as GPR35 activity is a known confounder in inflammatory and metabolic disease models. No comparable receptor-level selectivity data are publicly available for the pyrimidine analog.

Quote Request

Request a Quote for [Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.